(2E)-3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}prop-2-enamide

Catalog No.
S6864861
CAS No.
1159799-74-2
M.F
C19H19ClN2O2
M. Wt
342.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)m...

CAS Number

1159799-74-2

Product Name

(2E)-3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}prop-2-enamide

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]prop-2-enamide

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

InChI

InChI=1S/C19H19ClN2O2/c1-22(2)19(24)13-14-7-10-16(11-8-14)21-18(23)12-9-15-5-3-4-6-17(15)20/h3-12H,13H2,1-2H3,(H,21,23)/b12-9+

InChI Key

LCMKRQLVCXAWLA-FMIVXFBMSA-N

SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl

Isomeric SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl

The compound (2E)-3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}prop-2-enamide is a synthetic organic molecule characterized by a complex structure that includes a prop-2-enamide backbone, a chlorophenyl group, and a dimethylcarbamoyl substituent. This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. The presence of a double bond in the propene segment indicates its potential for reactivity, particularly in electrophilic addition reactions.

The chemical behavior of this compound can be understood through its functional groups:

  • Amide Bond Formation: The amide functional group can participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Electrophilic Addition: The double bond in the prop-2-enamide can undergo electrophilic addition reactions with various nucleophiles, potentially forming more complex structures.
  • Substitution Reactions: The chlorophenyl moiety may undergo nucleophilic substitution reactions, especially under conditions that favor the displacement of chlorine.

These reactions are essential for understanding the compound's reactivity in biological systems and synthetic applications.

Using computational models such as the Prediction of Activity Spectra for Substances (PASS), researchers can estimate the biological activity spectrum based on structural characteristics. This approach has shown promise in identifying potential therapeutic applications, including anti-inflammatory and anticancer activities .

Synthesis of this compound typically involves several steps:

  • Formation of Prop-2-enamide: The initial step may involve the condensation of an appropriate amine with an acyl chloride or carboxylic acid derivative to form the prop-2-enamide.
  • Chlorination: Introduction of the chlorophenyl group can be achieved through electrophilic aromatic substitution, using chlorobenzene and a suitable catalyst.
  • Dimethylcarbamoylation: The dimethylcarbamoyl group can be introduced via nucleophilic substitution or direct acylation methods.

Each step requires careful control of reaction conditions to ensure high yields and purity.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its structural features, it may serve as a lead compound for drug development targeting specific diseases.
  • Agriculture: Similar compounds have been investigated for their herbicidal or fungicidal properties.
  • Material Science: Its unique chemical structure could be explored for developing new materials with specific properties.

Interaction studies using molecular docking simulations can provide insights into how (2E)-3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}prop-2-enamide interacts with biological targets. These studies help in understanding binding affinities and modes of action, which are crucial for drug design and development .

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

342.1135055 g/mol

Monoisotopic Mass

342.1135055 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-23-2023

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